N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
Historical Evolution of Benzofuran-Acetamide Hybrid Compounds
Benzofuran-acetamide hybrids emerged in the late 20th century as researchers sought to combine the aromatic stability of benzofurans with the hydrogen-bonding capacity of acetamides. Early work focused on simple derivatives like N-(benzofuran-3-yl)acetamide, synthesized through Friedel-Crafts acylation in the 1980s. The field advanced significantly with the development of multicomponent reactions (MCRs), enabling efficient construction of complex hybrids. For example, zinc oxide-catalyzed one-pot syntheses now produce N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide derivatives in yields exceeding 75%.
Key milestones include:
- 1998 : First reported coupling of ethoxyaryl groups to benzofuran-acetamides
- 2010 : Computational studies revealing enhanced π-stacking in ethoxy-substituted derivatives
- 2022 : Willgerodt–Kindler reactions enabling thioamide functionalization of benzofuran cores
Recent synthetic innovations have expanded substitution patterns, with the 6-methyl-2-ethoxy motif in N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide demonstrating improved solubility over non-methylated analogs.
Structural Uniqueness of this compound
This compound (C₁₉H₁₉NO₃, MW 309.4 g/mol) features three critical structural elements:
6-Methylbenzofuran Core :
N-(2-Ethoxyphenyl)Acetamide Sidechain :
Spatial Configuration :
Table 1: Key physicochemical properties compared to analogs
| Property | This Compound | N-Benzofuran Acetamide | 6-Methoxy Derivative |
|---|---|---|---|
| Melting Point (°C) | 142-144 | 155-157 | 138-140 |
| Aqueous Solubility (mg/L) | 28.4 | 15.2 | 41.7 |
| logP | 3.12 | 2.89 | 2.95 |
Academic Significance in Heterocyclic Chemistry Research
The compound's academic value stems from three key aspects:
Synthetic Versatility :
Electronic Modulation :
Structure-Activity Relationship (SAR) Studies :
- 6-Methyl/2-ethoxy combination increases antitumor activity 3-fold vs parent compound (IC₅₀ = 9.73 μM vs 34.82 μM in
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H19NO3/c1-3-22-17-7-5-4-6-16(17)20-19(21)11-14-12-23-18-10-13(2)8-9-15(14)18/h4-10,12H,3,11H2,1-2H3,(H,20,21) |
InChI Key |
GBITXDIVDCYZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=COC3=C2C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle Variation: The target compound’s benzofuran core (aromatic oxygen-containing heterocycle) contrasts with benzothiazole derivatives (e.g., EP 3 348 550), which incorporate sulfur and nitrogen. The 6-methyl substituent on benzofuran may sterically hinder interactions compared to unsubstituted benzothiazoles, affecting selectivity .
Substituent Effects :
- The 2-ethoxyphenyl group in the target compound vs. 4-chlorophenyl (EP 3 348 550) or 3-methoxyphenyl (EP 3 348 550) alters electronic and steric profiles. Ethoxy groups (-OCH₂CH₃) enhance metabolic stability over methoxy (-OCH₃) due to reduced oxidation susceptibility .
- Trifluoromethyl (-CF₃) in benzothiazole analogs (EP 3 348 550) increases lipophilicity and bioavailability, favoring blood-brain barrier penetration .
Acetamide Side Chain Modifications :
- The N-[2-(3,4-dimethoxyphenyl)ethyl] substituent () introduces a flexible ethyl chain with polar methoxy groups, improving aqueous solubility compared to the rigid 2-ethoxyphenyl group in the target compound .
Research Findings and Patent Insights
- Kinase Inhibition : Benzothiazole analogs (EP 3 348 550) demonstrate potent kinase inhibition in preliminary assays, attributed to their planar heterocyclic cores and electron-deficient substituents. The target compound’s benzofuran core may exhibit weaker binding due to reduced electron-withdrawing capacity .
- Metabolic Stability : Ethoxy-substituted derivatives generally exhibit longer half-lives in vitro compared to methoxy analogs, as observed in pharmacokinetic studies of similar acetamides .
Q & A
Q. What are the common synthetic pathways for synthesizing N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Acylation : Reacting 2-ethoxyaniline with an acylating agent (e.g., acetyl chloride) to form an intermediate acetamide.
- Benzofuran Coupling : Coupling the acetamide intermediate with a 6-methylbenzofuran-3-yl acetic acid derivative under Suzuki or Ullmann conditions. Key catalysts include palladium-based complexes for cross-coupling, with reaction temperatures maintained at 80–120°C for optimal yield. Purification is achieved via column chromatography or recrystallization .
Q. How is the compound characterized structurally post-synthesis?
Structural characterization employs:
- Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran aromatic signals at δ 6.5–7.5 ppm).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 353.15) .
Q. What initial biological screening approaches are used to evaluate its bioactivity?
- Enzyme Inhibition Assays : Testing against kinases or proteases (e.g., IC determination via fluorogenic substrates).
- Cell-Based Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to measure affinity (K) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Testing Pd(OAc), Pd(PPh), or Buchwald-Hartwig catalysts for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like KCO neutralize byproducts.
- Temperature Control : Lowering reaction temperatures (e.g., 60°C) reduces side reactions in sensitive steps .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Functional Group Modifications : Synthesizing analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogen groups) to assess impact on bioactivity.
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2, β-amyloid).
- Pharmacophore Mapping : Identifying critical moieties (e.g., benzofuran ring, acetamide linker) via 3D-QSAR analysis .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay Standardization : Comparing protocols (e.g., cell line origin, incubation time) to identify variability.
- Purity Reassessment : Reanalyzing batches via HPLC to rule out impurity-driven artifacts.
- Dose-Response Curves : Repeating experiments with extended concentration ranges (0.1–200 μM) to confirm EC/IC trends .
Q. What in vitro assays are used to assess target engagement and mechanism of action?
- Western Blotting : Detecting phosphorylation changes in signaling pathways (e.g., MAPK/ERK).
- Fluorescence Polarization : Measuring binding affinity to DNA or protein targets.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining in treated cells .
Q. How can molecular interactions with biological targets be modeled computationally?
- Molecular Dynamics Simulations : GROMACS or AMBER to study ligand-protein stability over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding energies (ΔG).
- Fragment-Based Design : Deconstructing the molecule to identify critical binding fragments .
Q. What approaches are used to assess toxicity and safety profiles in preclinical research?
- Ames Test : Bacterial reverse mutation assay to evaluate genotoxicity.
- hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac risk.
- Hepatotoxicity Screening : Primary hepatocyte viability assays (LDH release) at 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
